molecular formula C13H18ClN B1435039 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride CAS No. 1803609-90-6

2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride

Cat. No.: B1435039
CAS No.: 1803609-90-6
M. Wt: 223.74 g/mol
InChI Key: SDCPFOQNAVPZKG-UHFFFAOYSA-N
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Description

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride is an organic compound known for its unique spiro structure, which involves a cyclopentane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride typically involves the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with 2-bromopropanoyl chloride. This reaction yields the corresponding 2-bromopropanamide, which can be further converted to substituted 2-aminopropanoyl derivatives through reactions with cyclic secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with different halogenating agents to form halogenated derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent like ethanol.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Substitution: Halogenated derivatives of the original compound.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
  • 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride

Uniqueness

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-6-12-11(5-1)9-14-10-13(12)7-3-4-8-13;/h1-2,5-6,14H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCPFOQNAVPZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Reactant of Route 2
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Reactant of Route 3
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Reactant of Route 4
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Reactant of Route 5
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride
Reactant of Route 6
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride

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